(S)-N-Benzyl-1-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the pyrrolidine ring: This step might involve the reduction of a pyrrole derivative.
Attachment of the imidazole ring: This can be done through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Material Science: In the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H23N7O3S |
---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
N-benzyl-1-[[(2S)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H23N7O3S/c1-24-13-18(21-14-24)30(28,29)26-9-5-8-16(26)11-25-12-17(22-23-25)19(27)20-10-15-6-3-2-4-7-15/h2-4,6-7,12-14,16H,5,8-11H2,1H3,(H,20,27)/t16-/m0/s1 |
InChI-Schlüssel |
DUSDEMOFNNGFSX-INIZCTEOSA-N |
Isomerische SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC[C@H]2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4 |
Kanonische SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.